molecular formula C8H9BrN2O2S B2997007 2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1881930-82-0

2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B2997007
CAS RN: 1881930-82-0
M. Wt: 277.14
InChI Key: JPEKBAWDBIMKRY-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” is a complex organic molecule that contains a bromopyridine moiety and a thiazolidinedione moiety . Bromopyridines are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation. The specific reactions that “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” might undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, stability, and reactivity could be influenced by the presence of the bromopyridine and thiazolidinedione moieties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Synthesis and Antimicrobial Activity of Thiazolidine-2,4-diones Derivatives : A study reported the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibiting weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, one compound showed significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019). Another research synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, which showed antibacterial activity primarily against Gram-positive bacterial strains (Trotsko et al., 2018).

Anticancer Applications

Hybrid Molecules Containing 5-Benzylidene Thiazolidine-2,4-dione : This research focused on the synthesis of N-3-substituted-5-arylidene thiazolidine-2,4-diones, demonstrating potent suppression of proliferation in human myeloid leukemia cells through apoptosis, suggesting their potential as anticancer agents (Romagnoli et al., 2013).

Novel Thiazolidine-2,4-dione Derivatives as Anticancer Agents : A series of thiazacridine derivatives showed significant anticancer activity, with specific compounds exhibiting potent activity against colon carcinoma and melanoma cell lines. The structural analysis of these compounds highlighted their potential interactions with DNA, contributing to their anticancer activity (Pitta et al., 2012).

Selective Cytotoxic and Genotoxic Activities : Another study found that 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione exhibited potent cytotoxicity against NCI-H292 lung cancer cell lines without affecting normal cells. This compound induced apoptosis and genotoxicity selectively in cancer cells, highlighting its potential for targeted cancer therapy (Rodrigues et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. For example, many brominated compounds are considered hazardous and require careful handling .

Future Directions

The study of bromopyridine and thiazolidinedione derivatives is a promising area of research, with potential applications in the development of new pharmaceuticals and agrochemicals . Further studies could explore the synthesis, properties, and potential applications of “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” and related compounds.

properties

IUPAC Name

2-(2-bromopyridin-4-yl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEKBAWDBIMKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

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